molecular formula C9H10ClN3O B032663 2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one CAS No. 19666-40-1

2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B032663
CAS No.: 19666-40-1
M. Wt: 211.65 g/mol
InChI Key: AKJMURFKRBVTGJ-UHFFFAOYSA-N
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Description

2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, imparts distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropropylamine with 3-amino-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolopyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The triazole and pyridine rings can participate in redox reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising antimicrobial, antifungal, and anticancer activities. It has been investigated as a potential lead compound for the development of new therapeutic agents.

    Organic Synthesis: The unique structure of this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems.

    Materials Science: The compound’s electronic properties make it a candidate for use in the development of novel materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridine: A closely related compound with similar structural features but lacking the 3-chloropropyl group.

    3-(2-substituted-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridine: Another heterocyclic compound with a similar triazolopyridine core but different substituents.

Uniqueness

The presence of the 3-chloropropyl group in 2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one imparts unique chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and modification, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(3-chloropropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-5-3-7-13-9(14)12-6-2-1-4-8(12)11-13/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJMURFKRBVTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516080
Record name 2-(3-Chloropropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19666-40-1
Record name 2-(3-Chloropropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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